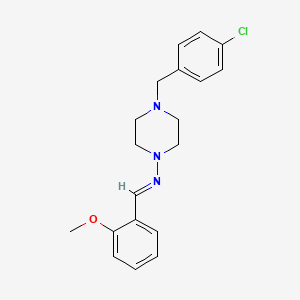
2-fluoro-N-(2-methyl-6-quinolinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Fluoro-N-(2-methyl-6-quinolinyl)benzamide and related compounds often involves complex chemical reactions. For instance, Matarrese et al. (2001) labeled quinoline-2-carboxamide derivatives with carbon-11 as potential radioligands for peripheral benzodiazepine receptors imaging in vivo with positron emission tomography (PET) (Matarrese et al., 2001). Cappelli et al. (2006) explored the synthesis and labeling of halogenated 2-quinolinecarboxamides for similar applications, highlighting the significance of fluorine in enhancing ligand-receptor interactions (Cappelli et al., 2006).
Molecular Structure Analysis
The molecular and crystal structures of compounds similar to 2-Fluoro-N-(2-methyl-6-quinolinyl)benzamide have been analyzed to predict their antimicrobial and antiviral properties. Vaksler et al. (2023) proposed the synthesis of a potential antimicrobial and antiviral drug, analyzing its molecular and crystal structures and predicting biological activity through molecular docking (Vaksler et al., 2023).
Chemical Reactions and Properties
The chemical reactions and properties of 2-Fluoro-N-(2-methyl-6-quinolinyl)benzamide derivatives involve complex interactions. Wang et al. (2009) synthesized and characterized benzamide derivatives, investigating their activities in ethylene oligomerization upon activation with specific catalysts (Wang et al., 2009).
Physical Properties Analysis
While specific studies on the physical properties of 2-Fluoro-N-(2-methyl-6-quinolinyl)benzamide were not found, similar compounds have been analyzed for their photofluorescent properties, cytotoxicity, and mutagenic and antioxidant properties, providing insights into their behavior and potential applications (Politanskaya et al., 2015).
Applications De Recherche Scientifique
Radioligand Development for Peripheral Benzodiazepine Receptors Imaging
2-Fluoro-N-(2-methyl-6-quinolinyl)benzamide derivatives, such as those mentioned in a study by Matarrese et al. (2001), have been explored for their potential as radioligands in positron emission tomography (PET). These compounds were designed to assess peripheral benzodiazepine type receptors (PBR) in vivo. The study highlighted the synthesis, labeling, and evaluation of novel quinoline-2-carboxamide derivatives with carbon-11, showcasing their promising application in PBR imaging for various organs, including the heart, lungs, and brain, among others (Matarrese et al., 2001).
Fluorescent Chemosensors for Metal Ions
Another application involves the use of quinoline derivatives as fluorescent chemosensors for metal ions. A study by Li et al. (2014) introduced a fluorescent sensor based on a quinoline group, demonstrating excellent selectivity and sensitivity towards Zn(2+) ions over other cations in acetonitrile aqueous solutions. This research offers insights into the development of effective sensors for metal ion detection in various environmental and biological contexts (Li et al., 2014).
Synthesis and Characterization of Quinoline Derivatives
The synthesis and characterization of quinoline derivatives for various applications have also been a significant area of research. For instance, Ye et al. (2018) reported on the metal-free synthesis of quinolines through the direct condensation of amides with alkynes, revealing N-aryl nitrilium intermediates. This study contributes to the broader understanding of quinoline synthesis and its potential applications in medicinal chemistry and material science (Ye et al., 2018).
Propriétés
IUPAC Name |
2-fluoro-N-(2-methylquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-11-6-7-12-10-13(8-9-16(12)19-11)20-17(21)14-4-2-3-5-15(14)18/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRSPAQAQDRURC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-methylquinolin-6-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-[2-(2-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5549056.png)
![5-{4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5549059.png)
![N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B5549062.png)

![N-cyclohexyl-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5549073.png)
![2-(2-chloro-4-fluorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5549077.png)
![4-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5549083.png)
![3-isobutyl-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5549090.png)
![5-(1-azepanyl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549096.png)
![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methyl-4-phenylpyridine](/img/structure/B5549101.png)
![5-ethyl-N,2,3-trimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549106.png)
![5-(1-azepanyl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549118.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549146.png)
![6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)